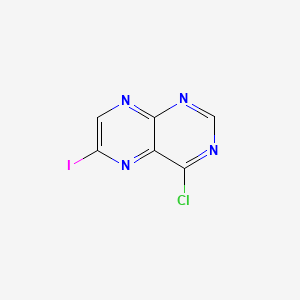

4-Chloro-6-iodopteridine

Description

4-Chloro-6-iodopteridine is a halogenated pteridine derivative characterized by a chloro substituent at position 4 and an iodo substituent at position 6 on the pteridine ring system. Pteridines are bicyclic aromatic compounds consisting of fused pyrimidine and pyrazine rings, which are widely studied for their biological and pharmacological relevance. Halogenated pteridines are often explored as intermediates in drug discovery, radiopharmaceuticals, and materials science due to their electronic and steric properties.

Propriétés

Numéro CAS |

1260681-70-6 |

|---|---|

Formule moléculaire |

C6H2ClIN4 |

Poids moléculaire |

292.464 |

Nom IUPAC |

4-chloro-6-iodopteridine |

InChI |

InChI=1S/C6H2ClIN4/c7-5-4-6(11-2-10-5)9-1-3(8)12-4/h1-2H |

Clé InChI |

NQSNBPAYTFFRHY-UHFFFAOYSA-N |

SMILES |

C1=C(N=C2C(=N1)N=CN=C2Cl)I |

Synonymes |

4-Chloro-6-iodopteridine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogenated Pyrimidines and Pyridines

6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium Chloride

- Structure: A pyrimidine core with chloro (C6), methyl (C2), and 3-iodoanilino (C4) substituents.

- Synthesis: Prepared via refluxing 4-amino-2-methyl-6-chloropyrimidine with 3-iodoaniline in ethanol and HCl, yielding a hydrochloride salt .

- Properties : Forms hydrogen-bonded layers in the crystal lattice (r.m.s. deviation: 0.132 Å), with a melting point of 535–537 K .

4-Chloro-3-iodopyridin-2-amine

- Structure: Pyridine ring with chloro (C4), iodo (C3), and amino (C2) groups.

- Reactivity : The para-chloro and meta-iodo substituents create steric hindrance, influencing nucleophilic substitution pathways .

- Similarity : Shares halogenation patterns with 4-Chloro-6-iodopteridine but differs in ring system (pyridine vs. pteridine).

Chloro-Iodo Heterocycles

6-Chloro-3-iodo-2-methylpyridine

- Structure : Chloro (C6), iodo (C3), and methyl (C2) substituents on pyridine.

4-Chloro-6-methoxy-5-nitropyrimidine

- Structure : Chloro (C4), methoxy (C6), and nitro (C5) groups on pyrimidine.

- Synthesis : Derivatives like this are synthesized under nitrating conditions, differing from the iodo-substituted compounds .

- Applications : Nitro groups are electron-withdrawing, making these compounds reactive intermediates in heterocyclic chemistry .

Structural and Functional Analysis

Substituent Effects

- Electron-Withdrawing Groups: Chloro and iodo substituents decrease electron density on the ring, favoring electrophilic substitution at meta/para positions. For example, in 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride, the iodo group directs further functionalization .

- Steric Effects : Bulky iodo groups (e.g., in 4-Chloro-3-iodopyridin-2-amine) hinder reactions at adjacent positions, altering synthetic pathways .

Data Table: Key Compounds and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.